4-Chlorobenzotrifluoride
Overview
Description
Mechanism of Action
Target of Action
4-Chlorobenzotrifluoride (4-CBTF), also known as para-chlorobenzotrifluoride or p-ClC6H4CF3, is primarily used as a solvent in various applications, including adhesives, pigments, sealant chemicals, paints, and coatings . It is also an important intermediate for the synthesis of dyes, pharmaceuticals, pesticides, insecticides, and herbicides .
Mode of Action
It is known to participate in the oh radical and chlorine atom kinetics of substituted aromatic compounds . This suggests that 4-CBTF may interact with these radicals and atoms, leading to changes in their reactivity or behavior .
Biochemical Pathways
4-CBTF is involved in the gas-phase reaction kinetics of substituted aromatic compounds . This suggests that it may affect various biochemical pathways related to these compounds.
Pharmacokinetics
In a study involving rats, approximately 80% of a single dose of 4-CBTF was rapidly exhaled, unchanged. Another 2 to 3% was recovered, unchanged, in the feces. About 15% was metabolized and recovered in the urine mainly in the form of glucuronide metabolites . This suggests that 4-CBTF is rapidly absorbed and distributed in the body, metabolized to a certain extent, and then excreted.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-CBTF. For instance, it is a volatile chemical product (VCP) whose release into the atmosphere potentially impacts air quality . Furthermore, it is classified as hazardous according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS), indicating that it poses risks to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzotrifluoride typically involves the chlorination of benzotrifluoride. One common method includes placing benzotrifluoride into a reaction unit, feeding chlorine gas into the unit after heating, and adding an initiator suspension. The reaction is maintained at specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process. First, benzotrifluoride undergoes chlorination to form chlorobenzotrichloride. This intermediate is then reacted with hydrogen fluoride under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in both electrophilic and nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid can be used for nitration reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are commonly used.
Major Products:
Nitration: Produces nitro derivatives of this compound.
Substitution with Amines: Leads to the formation of various amine derivatives.
Scientific Research Applications
4-Chlorobenzotrifluoride is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, pesticides, and herbicides
Biology and Medicine: It is used in the development of certain medical drugs, including tranquilizers and diuretics.
Industry: It is employed in the production of adhesives, pigments, sealant chemicals, paints, and coatings.
Comparison with Similar Compounds
- 2-Chlorobenzotrifluoride
- 3-Chlorobenzotrifluoride
- 4-Bromobenzotrifluoride
- 2,4-Dichlorobenzotrifluoride
Uniqueness: 4-Chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the chlorine atom at the para position relative to the trifluoromethyl group enhances its reactivity in substitution reactions compared to its ortho and meta isomers .
Properties
IUPAC Name |
1-chloro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYNCCPRWKEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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DSSTOX Substance ID |
DTXSID7024821 | |
Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Molecular Weight |
180.55 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Boiling Point |
277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Flash Point |
117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Density |
1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Vapor Density |
6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |
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Vapor Pressure |
1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |
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Color/Form |
Water-white liquid | |
CAS No. |
98-56-6, 98-56-6, 92709-16-5 | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Melting Point |
-33 °F (NTP, 1992), -33 °C, -33 °F | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/810 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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